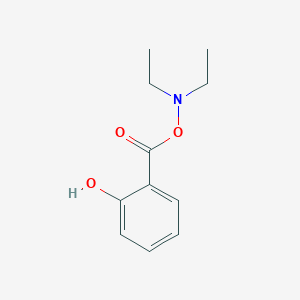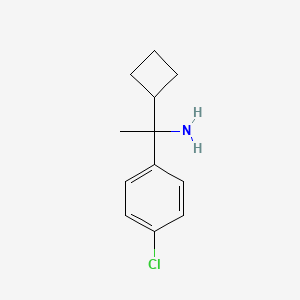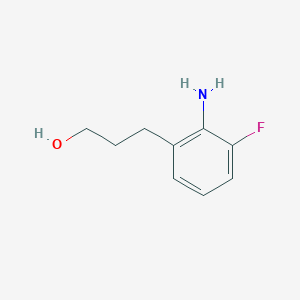
2-chloro-N-methyl-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-benzeneethanamine is an organic compound with the chemical formula C9H12ClN. It is a colorless liquid with a pungent odor. This compound is primarily used as a pharmaceutical intermediate and has applications in the synthesis of various drugs, including antidepressants, painkillers, and nervous system medications .
Méthodes De Préparation
The preparation of 2-Chloro-N-methyl-benzeneethanamine typically involves the reaction of phenethylamine with anhydrous stannous chloride. The process begins with the formation of chloro-imine, which is then methylated under alkaline conditions to yield the target product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
2-Chloro-N-methyl-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-N-methyl-benzeneethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those targeting the nervous system.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-benzeneethanamine involves its interaction with specific molecular targets and pathways. It can act on receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transmission and potentially altering mood or pain perception .
Comparaison Avec Des Composés Similaires
2-Chloro-N-methyl-benzeneethanamine can be compared with other similar compounds such as:
Phenethylamine: A parent compound with similar structural features but lacking the chlorine and methyl groups.
N-methylphenethylamine: Similar to 2-Chloro-N-methyl-benzeneethanamine but without the chlorine atom.
2-Chlorophenethylamine: Similar but without the methyl group on the nitrogen atom.
The uniqueness of 2-Chloro-N-methyl-benzeneethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-chloro-N-methyl-2-phenylethanamine |
InChI |
InChI=1S/C9H12ClN/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Clé InChI |
JTDTYGHSVYMKMH-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


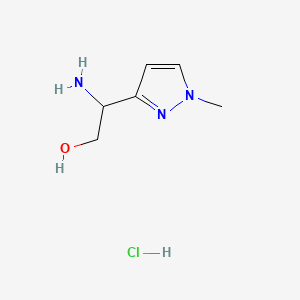
![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
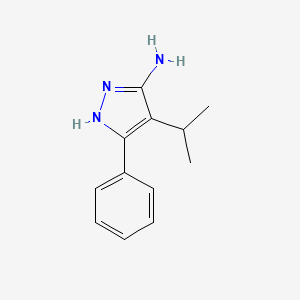
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)

